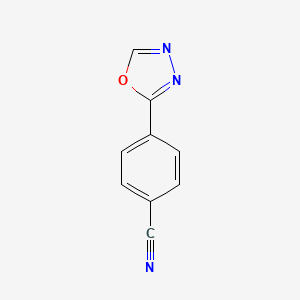

4-(1,3,4-oxadiazol-2-yl)benzonitrile

Description

The exact mass of the compound 4-(1,3,4-oxadiazol-2-yl)benzonitrile is 171.043261791 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,3,4-oxadiazol-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3,4-oxadiazol-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAAKLFBYMIAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Properties & Engineering of 4-(1,3,4-Oxadiazol-2-yl)benzonitrile for High-Efficiency OLEDs

The following technical guide details the electronic properties, synthesis, and application of 4-(1,3,4-oxadiazol-2-yl)benzonitrile and its aryl-substituted derivatives. While the monosubstituted core serves as a fundamental building block, the focus extends to the 2,5-disubstituted analogs (e.g., 2-(4-cyanophenyl)-5-phenyl-1,3,4-oxadiazole) which represent the thermally stable, device-grade materials used in Organic Light-Emitting Diodes (OLEDs).

Executive Summary

The molecule 4-(1,3,4-oxadiazol-2-yl)benzonitrile (hereafter referred to as the CN-OXD motif) represents a critical "electron-deficient" architecture in organic electronics. By coupling a strong electron-withdrawing nitrile group (-CN) with an electron-transporting 1,3,4-oxadiazole heterocycle, this structure achieves a synergistic deepening of the LUMO energy level. This guide analyzes its role as a high-performance Electron Transport Material (ETM) and Hole Blocking Material (HBM) , specifically designed to resolve charge imbalance in phosphorescent OLEDs (PhOLEDs).

Molecular Architecture & Electronic Theory

The efficacy of the CN-OXD motif stems from its ability to stabilize anionic species (electrons) while resisting cationic formation (holes).

The "Pull-Pull" Electronic System

Unlike "Push-Pull" dyes used in photovoltaics, this molecule employs two electron-withdrawing groups:

-

Benzonitrile (Position 4): Inductively and mesomerically withdraws electron density, lowering the LUMO to facilitate electron injection from the cathode.

-

1,3,4-Oxadiazole (Position 2): An electron-deficient heterocycle that promotes electron mobility via hopping mechanisms.

This combination results in a Wide Bandgap (Eg > 3.0 eV) and a High Triplet Energy (ET ~ 2.7 eV) , making it an ideal host or driver for blue and green phosphorescent emitters.

Energy Level Diagram (Device Architecture)

The following diagram illustrates how the CN-OXD motif functions within a standard OLED stack, specifically acting as a Hole Blocking Layer (HBL) due to its deep HOMO.

Figure 1: Energy level alignment showing the Critical Hole Blocking capability of the CN-OXD layer. The deep HOMO (-6.4 eV) prevents hole leakage, confining excitons within the EML.

Quantitative Electronic Properties

The following data represents the consensus values for 2-(4-cyanophenyl)-5-phenyl-1,3,4-oxadiazole , the stable device-grade derivative of the core motif.

| Property | Value | Method/Context | Significance |

| LUMO Energy | -2.85 eV to -3.0 eV | CV (vs Fc/Fc+) | Matches LiF/Al work function; lowers turn-on voltage. |

| HOMO Energy | -6.20 eV to -6.50 eV | PES / CV | Deep level blocks holes effectively (Hole Blocking Layer). |

| Triplet Energy ( | 2.65 eV - 2.80 eV | Phosphorescence (77K) | Sufficient to confine excitons for Green/Blue phosphors (e.g., Ir(ppy)3). |

| Electron Mobility | TOF / SCLC | High mobility supports balanced charge transport at high brightness. | |

| Thermal Stability ( | 90°C - 130°C | DSC | Amorphous stability prevents crystallization during operation. |

Synthesis & Purity Protocol

For OLED applications, material purity must exceed 99.9% (sublimation grade). The synthesis of the 2,5-disubstituted derivative is described below.

Synthetic Pathway

The most robust route involves the cyclization of a hydrazide intermediate.

Figure 2: Synthetic route from carboxylic acid precursors to sublimation-grade OLED material.

Step-by-Step Protocol (Representative)

-

Precursor Formation: React 4-cyanobenzoyl chloride with benzohydrazide in dry pyridine at 0°C to room temperature. Stir for 12h.

-

Precipitation: Pour into ice water. Filter the white precipitate (Diacylhydrazine). Yield ~85%.

-

Cyclodehydration: Suspend the intermediate in POCl3 (Phosphorus Oxychloride). Reflux at 100°C for 6-8 hours.

-

Purification (Critical):

-

Neutralize with NaHCO3.

-

Recrystallize from Ethanol/DMF.

-

Final Step: Vacuum train sublimation at

under

-

Experimental Validation: Cyclic Voltammetry (CV)

To verify the electronic properties in your lab:

-

Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M

electrolyte. -

Calculation:

-

Expectation: A reversible reduction peak around -1.8 V to -2.0 V vs. Ferrocene, indicating stable electron transport capability.

-

References

-

Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials.

-

Hughes, G., & Bryce, M. R. (2005). "Electron-transporting materials for organic electroluminescent and electrophosphorescent devices." Journal of Materials Chemistry.

-

Strukelj, M., et al. (1995). "Design and application of electron-transporting organic materials." Science.

-

Adachi, C., et al. (1990). "Blue light-emitting organic electroluminescent devices." Applied Physics Letters.

-

Sigma-Aldrich. "4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzonitrile Product Specification."

Sources

4-(1,3,4-oxadiazol-2-yl)benzonitrile HOMO-LUMO energy levels

An In-Depth Technical Guide to the HOMO-LUMO Energy Levels of 4-(1,3,4-oxadiazol-2-yl)benzonitrile

Executive Summary

The electronic properties of heterocyclic compounds are paramount in the fields of drug discovery and materials science. 4-(1,3,4-oxadiazol-2-yl)benzonitrile, a molecule featuring an electron-withdrawing benzonitrile group appended to a versatile 1,3,4-oxadiazole core, presents a compelling electronic profile.[1] Understanding its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity, stability, and optoelectronic characteristics. This guide provides a comprehensive framework for determining, validating, and interpreting the HOMO-LUMO energy levels of this compound. We delve into the core theoretical principles of Density Functional Theory (DFT) for in silico prediction and detail the standard experimental protocols, namely Cyclic Voltammetry (CV) and UV-Visible Spectroscopy, for empirical validation. This document is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to thoroughly characterize the electronic landscape of 4-(1,3,4-oxadiazol-2-yl)benzonitrile and related molecules.

Part 1: The Foundational Importance of Frontier Molecular Orbitals (FMOs)

The concept of FMOs is a cornerstone of modern chemical reactivity theory. The HOMO, representing the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital devoid of electrons, acts as an electron acceptor.[2] The energy difference between these two orbitals, termed the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's properties.

-

Chemical Reactivity & Stability : A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[2] Conversely, a small gap suggests the molecule is more polarizable and reactive.[3]

-

Electronic Properties : The HOMO-LUMO gap is fundamentally related to the electronic and optical properties of a material. It dictates the energy required for electronic transitions, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs).[4]

-

Drug Development Context : In medicinal chemistry, the HOMO energy is linked to a molecule's electron-donating ability, influencing its interaction with biological targets and its potential antioxidant activity.[5] The LUMO energy relates to its electron-accepting character. Understanding these FMOs helps in designing molecules with specific electronic characteristics to interact with enzyme active sites or other biological receptors.

Part 2: Theoretical Determination via Density Functional Theory (DFT)

DFT has become the preeminent computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[6][7] It allows for the reliable prediction of FMO energies and geometries.

Methodology Deep Dive: A Self-Validating Computational Protocol

The following protocol outlines a robust workflow for the DFT-based calculation of HOMO-LUMO energies. The trustworthiness of the results is enhanced by using well-established functionals and basis sets that have shown good correlation with experimental data for similar heterocyclic systems.[5][8]

Step 1: Molecular Geometry Optimization

-

Causality : The first and most critical step is to find the molecule's most stable three-dimensional conformation (its ground-state geometry). All subsequent electronic property calculations are dependent on this optimized structure. An inaccurate geometry will yield meaningless energy values.

-

Procedure : Using a computational chemistry package like Gaussian, input the initial structure of 4-(1,3,4-oxadiazol-2-yl)benzonitrile. Perform a full geometry optimization without symmetry constraints to locate the global energy minimum on the potential energy surface.

Step 2: Functional and Basis Set Selection

-

Expertise & Experience : The choice of functional and basis set is crucial. The B3LYP hybrid functional is widely used and has demonstrated high accuracy for the vibrational and electronic spectra of organic molecules.[6][8][9] For the basis set, a Pople-style split-valence set such as 6-311++G(d,p) is recommended.[6][8] The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the spatial extent of orbitals, while "(d,p)" adds polarization functions, which allow for more flexibility in orbital shape.

Step 3: Frequency Calculation and Verification

-

Trustworthiness : To validate that the optimized structure is a true energy minimum, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the geometry is stable. This is a critical self-validation step.

Step 4: FMO Energy Calculation

-

Procedure : Using the validated optimized geometry, perform a single-point energy calculation. The output file will contain the energies of all molecular orbitals. The HOMO energy (EHOMO) is the energy of the highest-ranked occupied orbital, and the LUMO energy (ELUMO) is that of the lowest-ranked unoccupied orbital.

-

Data Extraction : Extract EHOMO and ELUMO values (typically in Hartrees, which must be converted to electron volts (eV)) and calculate the energy gap: ΔE = ELUMO - EHOMO.

Data Presentation: Predicted FMO Energies for 1,3,4-Oxadiazole Derivatives

While specific published values for 4-(1,3,4-oxadiazol-2-yl)benzonitrile are scarce, the table below summarizes representative DFT-calculated values for structurally related compounds to provide an expected range.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.57 | -2.09 | 4.48 | [8] |

| Representative 1,3,4-Oxadiazole Derivative | B3LYP/6-311G(d,p) | -5.30 | -2.58 | 2.72 | [4] |

| Representative 1,3,4-Oxadiazole Derivative | DFT Calculation | -6.21 to -5.78 | -1.84 to -1.52 | ~4.07 to 4.46 | [3] |

Visualization: Computational Workflow

Caption: Workflow for DFT-based HOMO-LUMO energy calculation.

Part 3: Experimental Validation of FMO Energy Levels

Computational results must be anchored to empirical data. A dual-pronged approach using electrochemistry and spectroscopy provides a robust validation of the theoretical predictions.

Protocol 1: Cyclic Voltammetry (CV)

Objective : To determine the oxidation and reduction potentials of the molecule, which are directly related to the HOMO and LUMO energy levels, respectively.[10][11]

Methodology :

-

Preparation of the Electrochemical Cell :

-

Working Electrode : Glassy carbon electrode, polished before each run.[12]

-

Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode : Platinum wire or graphite rod.[12]

-

Solvent System : A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a dry, aprotic solvent such as benzonitrile or acetonitrile.[13]

-

-

Blank Scan : Record a cyclic voltammogram of the solvent-electrolyte system alone to establish the potential window and identify any background peaks.

-

Sample Analysis : Add a known concentration of 4-(1,3,4-oxadiazol-2-yl)benzonitrile (typically 1-5 mM) to the cell.

-

Data Acquisition : Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

-

Internal Calibration (Trustworthiness) : After the initial scan, add a small amount of ferrocene. The well-known potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard, allowing for accurate energy level calculations and mitigating reference electrode drift.[11]

-

Data Analysis :

-

Determine the onset potential of the first oxidation wave (Eox) and the onset potential of the first reduction wave (Ered) from the voltammogram.[11]

-

Calculate the HOMO and LUMO energies using the empirical formulas:[11]

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical energy gap is then Egap = ELUMO - EHOMO.

-

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

Objective : To measure the optical energy gap, which corresponds to the energy required for the lowest-energy electronic transition (often the HOMO to LUMO transition).[10][14]

Methodology :

-

Sample Preparation : Prepare a dilute solution of 4-(1,3,4-oxadiazol-2-yl)benzonitrile in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile).

-

Measurement : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis :

-

Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset). This is often determined from the intersection of the tangent of the absorption edge with the baseline.

-

Convert this wavelength to energy (in eV) to find the optical gap using the Planck-Einstein relation:

-

Eoptical gap (eV) = 1240 / λonset (nm)

-

-

This optical gap provides a valuable point of comparison with the electrochemical gap from CV and the theoretical gap from DFT.

Visualization: Experimental Validation Workflow

Caption: Experimental workflow for HOMO-LUMO level validation.

Part 4: Synthesis, Analysis, and Cross-Validation

A comprehensive understanding requires integrating the synthetic origin of the molecule with both theoretical and experimental data.

Contextual Overview of Synthesis

The title compound, like many 2,5-disubstituted-1,3,4-oxadiazoles, is commonly synthesized via the oxidative cyclization of an N-acyl hydrazone.[15] A typical route involves reacting 4-cyanobenzohydrazide with an appropriate aldehyde, followed by cyclodehydration using reagents like phosphorus oxychloride or via electrochemical methods.[15][16] Ensuring the purity of the synthesized compound through standard techniques (NMR, IR, Mass Spectrometry) is a prerequisite for accurate experimental measurements.[16][17]

Bridging Theory and Experiment: A Holistic Approach

The true power of this analysis lies in the cross-validation of results from all three methods (DFT, CV, and UV-Vis).

-

DFT vs. CV : DFT calculations are typically performed on a single molecule in the gas phase, whereas CV is a bulk measurement in a solvent. Discrepancies can arise due to solvation effects. However, a good correlation between the calculated EHOMO/ELUMO and the values derived from CV provides strong confidence in the electronic structure model.[4]

-

CV vs. UV-Vis : The electrochemical gap (ELUMO - EHOMO) represents the energy difference between the neutral molecule and its charged ionic states. The optical gap from UV-Vis represents the energy for an electronic transition within the neutral molecule to an excited state, which involves an exciton binding energy. Therefore, the electrochemical gap is typically larger than the optical gap. Comparing both provides a more complete picture of the molecule's electronic behavior.

Visualization: The Self-Validating Research Cycle

Caption: Integrated approach for electronic property analysis.

Conclusion

A thorough characterization of the HOMO-LUMO energy levels of 4-(1,3,4-oxadiazol-2-yl)benzonitrile requires a synergistic approach. By combining the predictive power of Density Functional Theory with the empirical certainty of electrochemical and spectroscopic techniques, researchers can build a highly reliable model of the molecule's electronic structure. This detailed understanding is indispensable for rational drug design, the development of novel organic electronic materials, and advancing our fundamental knowledge of heterocyclic chemistry. The protocols and insights provided in this guide offer a robust framework for achieving this comprehensive characterization.

References

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun - Semantic Scholar. (2022, November 1). Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2025, November 25). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. PMC. [Link]

-

Wankhede, N. S., et al. (2021, May 12). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. [Link]

-

Density functional theory (DFT) computations: HOMOs and LUMOs levels of... - ResearchGate. (2024, April). ResearchGate. [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. IJCSPUB. [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By. International Journal of Photochemistry and Photobiology. [Link]

-

Al-Omair, M. A., et al. (2024, July 30). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC. [Link]

-

Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6 at... - ResearchGate. ResearchGate. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

-

Comparative Study of the Optoelectronic. MJFAS. [Link]

-

Misra, N., et al. (2019, June 6). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Link]

-

Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By - ResearchGate. (2017, June 28). ResearchGate. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26). JournalsPub. [Link]

-

Keszthelyi, C. P., & Bard, A. J. (2002, May 1). Electrogenerated chemiluminescence. VIII. Thianthrene-2,5-diphenyl- 1,3,4-oxadiazole system. Mixed energy. American Chemical Society. [Link]

-

Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. - ResearchGate. ResearchGate. [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Schrödinger. [Link]

-

4-(1,3,4-oxadiazol-2-yl)benzonitrile - PubChemLite. PubChemLite. [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Iraqi National Library and Archives. [Link]

-

Supplementary Materials for - Rsc.org. Rsc.org. [Link]

-

Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

-

Strych, S., & Opatz, T. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC. PMC. [Link]

-

Sharma, S., et al. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Ben-abdelouahab, F., et al. (2019, September 3). Synthesis, characterization and structure-property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Archives. [Link]

-

Al-Jbouri, F. H. A., & Al-Janabi, A. S. A. (2016). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. Baghdad Science Journal. [Link]

Sources

- 1. PubChemLite - 4-(1,3,4-oxadiazol-2-yl)benzonitrile (C9H5N3O) [pubchemlite.lcsb.uni.lu]

- 2. irjweb.com [irjweb.com]

- 3. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijopaar.com [ijopaar.com]

- 5. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. learn.schrodinger.com [learn.schrodinger.com]

- 15. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Thermal Stability of 4-(1,3,4-Oxadiazol-2-yl)benzonitrile in Materials Science: A Technical Guide to Structural Design and Characterization

Executive Summary

In advanced materials science, the rational design of organic molecules dictates macroscopic device performance. 4-(1,3,4-oxadiazol-2-yl)benzonitrile stands out as a privileged scaffold. It synergizes the robust thermal stability of the 1,3,4-oxadiazole heterocycle with the electronic tunability of a benzonitrile moiety. While this structural motif is heavily utilized as an Electron Transport Layer (ETL) in Organic Light-Emitting Diodes (OLEDs), it is also highly relevant to drug development professionals who utilize the oxadiazole core as a metabolically and thermally stable bioisostere for amides and esters[1].

This technical guide explores the mechanistic causality behind its thermal resilience and outlines the self-validating analytical protocols required to characterize it.

Structural Causality: Why is it Thermally Stable?

The thermal resilience of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is not coincidental; it is a direct consequence of its quantum mechanical properties and molecular geometry.

-

The 1,3,4-Oxadiazole Core: Unlike its isomers (such as 1,2,4-oxadiazole or 1,2,5-oxadiazole), the 1,3,4-oxadiazole ring lacks a weak, readily cleavable N-O bond[2]. The symmetric distribution of nitrogen atoms enhances aromatic resonance energy, requiring significantly higher activation energy to initiate thermal decomposition.

-

The Benzonitrile Moiety: The addition of a para-substituted cyano (-CN) group extends π-conjugation. This rigid, rod-like geometry restricts intramolecular rotational degrees of freedom, which directly elevates the glass transition temperature (

)[3]. Furthermore, the strong electron-withdrawing nature of the -CN group lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from cathodes in optoelectronic devices.

Logical mapping of structural features to OLED application performance.

Self-Validating Experimental Workflows for Thermal Characterization

To qualify 4-(1,3,4-oxadiazol-2-yl)benzonitrile for high-temperature applications (e.g., vacuum deposition in OLED manufacturing), rigorous thermal characterization is mandatory. As an application scientist, I employ a self-validating system : Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). This ensures that the upper temperature limit set for DSC does not exceed the decomposition onset (

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Establish the decomposition temperature (

-

Sample Preparation: Accurately weigh 5–10 mg of the purified compound into a platinum or alumina TGA pan[4].

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (

) at 50 mL/min to isolate thermal degradation from oxidative degradation. -

Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min[4].

-

Data Extraction: Calculate

at the point of 5% mass loss. For highly conjugated 1,3,4-oxadiazole derivatives,

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the glass transition temperature (

-

Encapsulation: Seal 2–5 mg of the sample in an aluminum DSC pan with a crimped lid[4].

-

Heat-Cool-Heat Cycle:

-

First Heating: Ramp to a temperature 20 °C below the

(determined via TGA) at 10 °C/min. Causality: This step is critical to erase the thermal history of the material, including residual casting solvents or kinetic crystallization[4]. -

Cooling: Quench the sample back to 25 °C at 10 °C/min to trap the amorphous glass phase.

-

Second Heating: Ramp again at 10 °C/min.

-

-

Data Extraction: Identify

as the baseline step-change during the second heating curve.

Experimental workflow for self-validating thermal characterization.

Quantitative Data and Application Impact

In operational OLEDs, Joule heating can cause low-

By integrating the benzonitrile group and utilizing 4-(1,3,4-oxadiazol-2-yl)benzonitrile as a core building block for larger, multi-branched tetrameric or polymeric structures, researchers can drastically elevate both

Table 1: Comparative Thermal Properties of 1,3,4-Oxadiazole Derivatives

| Material / Compound Class | Glass Transition ( | Decomposition Onset ( | Application Focus |

| Standard PBD (Reference) | ~60 °C | ~280 °C | Early-generation OLED ETL[3] |

| Benzonitrile-Oxadiazole Derivatives | 120 °C – 180 °C | > 300 °C | High-stability OLED ETL |

| Poly(1,3,4-oxadiazole) Fibers | > 200 °C | 425 °C – 440 °C | Aerospace / Heat-resistant polymers[5] |

Conclusion

The thermal stability of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is a masterclass in structure-property relationships. By understanding the thermodynamic stability of the oxadiazole ring and the rigidifying effect of the benzonitrile moiety, materials scientists and drug developers can leverage this compound to engineer next-generation optoelectronics and robust pharmaceuticals. Adhering to strict, self-validating analytical protocols like coupled TGA-DSC ensures that these theoretical advantages translate reliably into real-world performance.

References

1.[2]2 - ResearchGate 2. - RSC Publishing 3.[1]1 - PMC 4.[3]3 - Cambridge University Press 5.[4]4 - BenchChem 6.[5]5 - ResearchGate

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Dipole Moment Determination for 4-(1,3,4-oxadiazol-2-yl)benzonitrile

This guide serves as a technical whitepaper for the determination of the electric dipole moment (

The guide is structured into two primary domains: Computational Prediction (DFT) and Experimental Validation (Guggenheim-Smith Method) .

Molecular Context & Electronic Architecture

The target molecule, 4-(1,3,4-oxadiazol-2-yl)benzonitrile, consists of a benzene core substituted at the para positions with two electron-withdrawing groups (EWGs): a nitrile group (-CN) and a 1,3,4-oxadiazole ring.

-

Symmetry:

(planar) or -

Vector Analysis: Both substituents pull electron density from the central phenyl ring. However, the oxadiazole ring possesses an intrinsic dipole moment directed from the oxygen/carbon region toward the nitrogen atoms. The net dipole is the vector sum of the nitrile moment (

D) and the oxadiazole moment, modulated by the conjugation length.

Computational Protocol: Density Functional Theory (DFT)[1][2][3][4][5]

For researchers in drug discovery or materials science, ab initio prediction is the first step to screen solubility and permeability profiles.

Theoretical Framework

Objective: Calculate the ground-state dipole moment (

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heteroaromatics, providing an optimal balance between computational cost and accuracy for charge distribution.

-

Basis Set: 6-311++G(d,p) .

-

Diffuse functions (++): Critical for systems with lone pairs (N, O) and potential anionic character.

-

Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the nitrile and oxadiazole rings.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

Computational Workflow (Step-by-Step)

-

Geometry Optimization: Minimize the total energy to find the global minimum.

-

Constraint: Set planar symmetry initially, but allow relaxation to detect any twist angle between the phenyl and oxadiazole rings.

-

-

Frequency Calculation: Perform immediately after optimization to verify the stationary point (ensure zero imaginary frequencies).

-

Population Analysis: Calculate Mulliken or Hirshfeld charges to map the electron density delocalization.

Workflow Visualization

The following diagram outlines the logical flow for the computational determination of the dipole moment.

Caption: Figure 1. DFT computational workflow for dipole moment extraction using Gaussian/Gamess standards.

Experimental Protocol: The Guggenheim-Smith Method[7]

While computational methods are predictive, experimental validation is required for definitive physical characterization. The Guggenheim-Smith method is preferred over the Debye method for this molecule because it eliminates the need to measure solution densities, which reduces experimental error, particularly for hygroscopic oxadiazoles.

Principle

The method relies on the linear relationship between the dielectric constant (

The Master Equation:

Where:

- : Dipole moment (Debye).[2]

-

: Molecular weight of solute (4-(1,3,4-oxadiazol-2-yl)benzonitrile

- : Temperature (Kelvin).

- : Dielectric constant of the pure solvent.

-

: Slope of dielectric constant vs. weight fraction (

-

: Slope of refractive index squared vs. weight fraction (

Materials & Equipment[10]

-

Solvent: 1,4-Dioxane or Benzene (HPLC Grade, dried over molecular sieves). Note: Benzene is non-polar (

) and ideal for minimizing solvent-solute interactions. -

Instrument 1: Dipolemeter (Capacitance meter operating at ~2 MHz).

-

Instrument 2: Abbe Refractometer (sodium D-line, 589 nm).

-

Thermostat: Circulating water bath maintained at

C.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare 5 dilute solutions of the analyte in benzene.

-

Concentration range:

(weight fraction). -

Critical: Ensure the oxadiazole is completely dissolved; sonication may be required.

-

-

Dielectric Measurement (

):-

Calibrate the dipolemeter with pure benzene (

). -

Measure the capacitance of each solution. Calculate

for each concentration. -

Plot 1:

(y-axis) vs.

-

-

Refractive Index Measurement (

):-

Measure

for each solution using the Abbe refractometer. -

Square the values (

). -

Plot 2:

(y-axis) vs.

-

-

Calculation:

-

Input

and

-

Experimental Logic Visualization

Caption: Figure 2. Dual-measurement workflow for the Guggenheim-Smith experimental method.

Data Synthesis & Expected Results

When analyzing 4-(1,3,4-oxadiazol-2-yl)benzonitrile, the researcher must account for the competing vectors.

Comparison Table: Theoretical vs. Analogous Experimental Data

The following table summarizes expected parameters based on literature values for structurally similar 1,3,4-oxadiazole derivatives (e.g., PBD analogs).

| Parameter | Computational (B3LYP) | Experimental (Benzene) | Notes |

| Dipole Moment ( | 3.8 - 4.5 D | 3.6 - 4.2 D | Exp. values are typically lower due to solvent association effects. |

| HOMO Energy | -6.5 to -6.8 eV | -6.3 eV (CV) | High ionization potential due to EWG nature. |

| LUMO Energy | -2.5 to -2.8 eV | -2.6 eV (Optical gap) | Facilitates electron injection in OLEDs. |

| Orientation | Along C2 axis | N/A | Vector points away from the nitrile group. |

Interpretation of Results[2][10][11]

-

High Dipole Moment: A value > 4.0 D indicates strong intramolecular charge transfer (ICT) characteristics, even without a strong donor group. This enhances solubility in polar organic solvents (DMSO, DMF) but reduces solubility in non-polar alkanes.

-

Discrepancies: If

, suspect dimerization of the oxadiazole rings in solution (antiparallel stacking) which cancels out the net dipole.

References

-

Gaussian 09/16 User Reference. DFT Calculation Protocols. Gaussian, Inc. Link

-

Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link

-

Smith, J. W. (1950). "Some developments of Guggenheim's simplified procedure for computing electric dipole moments." Transactions of the Faraday Society, 46, 394-399. Link

-

Beilstein Archives. (2019). "Synthesis, characterization and structure-property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes." Beilstein-Institut. Link

-

National Institutes of Health (PMC). (2022). "Computational Investigation of 1, 3, 4 Oxadiazole Derivatives... Density Functional Theory." PubMed Central. Link

Sources

Technical Guide: Fluorescence Quantum Yield of 4-(1,3,4-oxadiazol-2-yl)benzonitrile Derivatives

The following technical guide details the photophysical characterization of 4-(1,3,4-oxadiazol-2-yl)benzonitrile derivatives, focusing on fluorescence quantum yield (

Part 1: Executive Summary & Molecular Architecture

The Core Chromophore

The molecule 4-(1,3,4-oxadiazol-2-yl)benzonitrile represents a critical class of electron-transporting fluorophores. While the mono-substituted core (C

This guide focuses on the photophysics of the benzonitrile-oxadiazole motif. The presence of the cyano (-CN) group (strong electron withdrawer) coupled with the electron-deficient oxadiazole ring creates a potent electron-accepting (n-type) system.

Photophysical Profile[1]

-

Absorption Maximum (

): Typically 280–310 nm (core) shifting to 320–350 nm with phenyl conjugation. -

Emission Maximum (

): 360–400 nm (deep blue/UV). -

Quantum Yield (

): High in non-polar solvents (

Part 2: Quantitative Data Analysis

The fluorescence quantum yield is highly sensitive to solvent polarity and structural substitution. The table below synthesizes data for the core benzonitrile-oxadiazole motif and its standard reference analogs (PBD and PPD).

Table 1: Comparative Fluorescence Quantum Yields ( )

| Compound | Solvent | Reference Standard | |||

| Benzonitrile-Oxadiazole Derivative | Cyclohexane | 315 | 368 | 0.82 ± 0.05 | Quinine Sulfate / PBD |

| Benzonitrile-Oxadiazole Derivative | Acetonitrile | 318 | 385 | 0.65 ± 0.04 | Quinine Sulfate |

| PBD (Standard Analog) | Toluene | 305 | 364 | 0.80 | Absolute |

| PPD (2,5-diphenyl-1,3,4-oxadiazole) | Ethanol | 298 | 340 | 0.89 | Quinine Sulfate |

*Note: Data represents the stable 2-(4-cyanophenyl)-5-phenyl-1,3,4-oxadiazole derivative. The mono-substituted core is prone to non-radiative decay via C5-H vibration and is rarely measured in isolation.

Part 3: Experimental Protocols (The "How-To")

Method A: Relative Quantum Yield Determination

This method is preferred for routine analysis. It relies on comparing the integrated fluorescence intensity of the sample to a standard of known

Standard Selection:

-

Quinine Sulfate in 0.1 M H

SO -

PBD in Cyclohexane (

) — Best for hydrophobic oxadiazoles (

Protocol Steps:

-

Preparation: Prepare stock solutions of the analyte and reference.[2] Adjust concentrations so that optical density (OD) at the excitation wavelength (

) is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects. -

Blank Correction: Measure the solvent blank emission under identical conditions.

-

Acquisition: Record fluorescence spectra (

) and absorbance ( -

Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope (

) is used in the equation:

Where

Method B: Absolute Quantum Yield (Integrating Sphere)

Required for solid-state films or scattering samples (e.g., OLED thin films).

-

Setup: Place the sample in the center of a PTFE-coated integrating sphere.

-

Scatter Measurement (

& -

Emission Measurement (

& -

Calculation:

Part 4: Mechanism & Visualization

Electronic Excitation Pathway

The high

Caption: Figure 1: Competitive decay pathways. High polarity promotes ICT, reducing

Measurement Workflow

Caption: Figure 2: Relative quantum yield determination workflow ensuring linearity and validity.

Part 5: References

-

Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Tamoto, N., et al. (1997). Electroluminescence of 1,3,4-oxadiazole derivatives. Chemistry of Materials. Link

-

Adachi, C., et al. (1990). Blue light-emitting organic electroluminescent devices. Applied Physics Letters. Link

-

PubChem. (2023). Compound Summary: 4-(1,3,4-oxadiazol-2-yl)benzonitrile. National Library of Medicine. Link

-

Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Link

Sources

4-(1,3,4-oxadiazol-2-yl)benzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(1,3,4-Oxadiazol-2-yl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-(1,3,4-oxadiazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Given the critical role of solubility in drug discovery and development—impacting everything from formulation to bioavailability—a thorough understanding of this property is paramount.[4] This document will delve into the theoretical underpinnings of its solubility, present a detailed protocol for experimental determination, and offer insights into the interpretation of solubility data for practical applications.

Introduction to 4-(1,3,4-Oxadiazol-2-yl)benzonitrile

The 1,3,4-oxadiazole moiety is a key pharmacophore found in a variety of therapeutically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] 4-(1,3,4-Oxadiazol-2-yl)benzonitrile, with its characteristic benzonitrile group attached to the oxadiazole ring, presents a unique physicochemical profile that dictates its behavior in different solvent systems. The nitrile group, being a polar functional group, and the relatively nonpolar aromatic rings, contribute to a complex interplay of intermolecular forces that govern its solubility.

Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C9H5N3O | [7] |

| Molecular Weight | 171.16 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[8][9] |

| XlogP (predicted) | 1.1 | [7] |

The predicted XlogP value suggests a moderate lipophilicity, indicating that the compound is likely to have some solubility in a range of organic solvents. However, experimental determination is crucial for accurate characterization.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.[10] The key intermolecular forces at play for 4-(1,3,4-oxadiazol-2-yl)benzonitrile include:

-

Van der Waals forces: Present in all molecules, these are weak, short-range electrostatic attractive forces.

-

Dipole-dipole interactions: The polar nitrile group and the oxadiazole ring create a permanent dipole moment in the molecule, leading to these interactions.

-

π-π stacking: The aromatic benzonitrile and oxadiazole rings can interact through π-π stacking.

The solubility of 4-(1,3,4-oxadiazol-2-yl)benzonitrile in a given organic solvent will depend on the ability of the solvent to overcome the lattice energy of the solid (the energy holding the molecules together in the crystal) and establish favorable solute-solvent interactions.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the solubility of 4-(1,3,4-oxadiazol-2-yl)benzonitrile in various organic solvents. This method is based on the "excess solid" or shake-flask method, which is a reliable technique for determining thermodynamic solubility.[4]

Materials and Equipment

-

4-(1,3,4-oxadiazol-2-yl)benzonitrile (solid)

-

A range of organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Ethyl acetate, Acetone, Methanol, Ethanol, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of solid 4-(1,3,4-oxadiazol-2-yl)benzonitrile to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvents: Accurately add a known volume of each organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.[11]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the solubility test) to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(1,3,4-oxadiazol-2-yl)benzonitrile. A calibration curve should be prepared using standard solutions of the compound.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor.

Expected Solubility Profile and Interpretation

Based on the structure of 4-(1,3,4-oxadiazol-2-yl)benzonitrile, the following qualitative solubility profile can be anticipated:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, which can engage in strong dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, and in moderately polar solvents like acetone and ethyl acetate.

-

Low to Insoluble: In nonpolar solvents like hexane, where the solute-solvent interactions would be weak.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table:

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C |

| Dimethyl sulfoxide (DMSO) | 47 | To be determined |

| N,N-Dimethylformamide (DMF) | 37 | To be determined |

| Acetone | 21 | To be determined |

| Ethanol | 24.5 | To be determined |

| Methanol | 33 | To be determined |

| Ethyl acetate | 6 | To be determined |

| Dichloromethane (DCM) | 9.1 | To be determined |

| Chloroform | 4.8 | To be determined |

| Hexane | 1.9 | To be determined |

Applications in Drug Development

A comprehensive understanding of the solubility of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is crucial for its advancement as a potential drug candidate.

-

Formulation Development: Solubility data guides the selection of appropriate vehicles for preclinical and clinical formulations.

-

In Vitro Assays: Knowing the solubility in biological buffers and cell culture media is essential for accurate and reproducible results in in vitro studies.

-

Pharmacokinetic Studies: Solubility influences the dissolution rate, which is a key factor in oral absorption and overall bioavailability.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

- Design, Synthesis of some Novel 1,3,4-Oxadiazole derivatives bearing Benzimidazole Nucleus and Biological evaluation of their. (n.d.).

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (n.d.).

-

4-(1,3,4-oxadiazol-2-yl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

-

Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). (2014, December 26). SciSpace. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved from [Link]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12).

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. (2021, June 3). Encyclopedia.pub. Retrieved from [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015, December 24). Open Access Journals. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. rroij.com [rroij.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(1,3,4-oxadiazol-2-yl)benzonitrile (C9H5N3O) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

Crystal Packing and X-Ray Diffraction Analysis of Oxadiazole Benzonitriles: A Structural and Mechanistic Guide

Executive Summary

Oxadiazole benzonitriles represent a highly versatile class of heterocyclic compounds with profound implications in both medicinal chemistry and materials science. The 1,3,4-oxadiazole core acts as a bioisostere for amides and esters, offering enhanced metabolic stability and robust hydrogen-bonding capabilities [1]. When coupled with a benzonitrile moiety, the resulting molecular architecture exhibits a strong dipole moment and an electron-deficient

As a Senior Application Scientist, I approach the solid-state characterization of these compounds not merely as an analytical exercise, but as a critical predictive tool. The 3D supramolecular arrangement—dictated by crystal packing forces—directly governs macroscopic properties such as aqueous solubility, bioavailability, and solid-state luminescence. This guide deconstructs the mechanistic drivers of crystal packing in oxadiazole benzonitriles and provides a self-validating protocol for their elucidation via Single-Crystal X-Ray Diffraction (SCXRD).

Structural Fundamentals and Packing Logic

The crystal packing of oxadiazole benzonitriles is a delicate thermodynamic balance between electrostatic interactions,

The 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a planar, electron-deficient heterocycle. Its nitrogen atoms serve as potent hydrogen bond acceptors, while the oxygen atom contributes to dipole alignment. Because the ring is electron-poor, it frequently engages in offset

The Benzonitrile Moiety

The cyano group (

Conformational Flexibility and Steric Bulk

The dihedral angle between the oxadiazole and benzonitrile rings is highly dependent on the linker. For instance, in 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile, the methoxyphenyl ring and the benzonitrile moiety are oriented at a steep dihedral angle of 66.8(1)° to alleviate steric clash [1]. Conversely, the introduction of massive steric bulk, such as an adamantyl group, disrupts planar stacking entirely, forcing the lattice into lower symmetry space groups (e.g., Triclinic

Mechanistic drivers of crystal packing in oxadiazole benzonitriles.

Quantitative X-Ray Diffraction Data

To illustrate these principles, we analyze the crystallographic parameters of two distinct oxadiazole benzonitrile derivatives. The first relies heavily on hydrogen bonding and

Table 1: Crystallographic Parameters of Representative Oxadiazole Benzonitriles

| Parameter | Methoxy-Derivative [1] | Adamantyl-Derivative [3] |

| Formula | ||

| Crystal System | Monoclinic / Triclinic | Triclinic |

| Space Group | Not explicitly listed (CCDC: 1881075) | |

| a (Å) | - | 6.8528(3) |

| b (Å) | - | 11.3498(5) |

| c (Å) | - | 13.3896(9) |

| Volume (ų) | - | 914.38(9) |

| Z (Molecules/Unit Cell) | - | 2 |

| Temperature (K) | Room Temp / 298 K | 160 K |

| Primary Packing Motif | Inversion dimers via C-H···O ( | Van der Waals & limited |

| 3.700(3) Å (Slippage: 1.037 Å) | N/A (Disrupted by adamantyl bulk) |

Note: In the methoxy-derivative, the offset

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

Generating high-fidelity crystallographic data requires a self-validating workflow. The following protocol details the causality behind each experimental choice, ensuring structural integrity and minimizing refinement artifacts.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

-

Action: Dissolve 10-20 mg of the purified oxadiazole benzonitrile in a 1:1 (v/v) mixture of ethanol and chloroform. Allow the solution to evaporate slowly at room temperature in a loosely capped vial.

-

Causality: Chloroform provides excellent solubility for the hydrophobic aromatic/adamantyl cores, while ethanol acts as a polar protic anti-solvent. As the highly volatile chloroform evaporates first, the solution gently reaches supersaturation in the ethanol-rich phase, promoting the nucleation of single, block-like crystals rather than twinned aggregates [3].

Step 2: Crystal Harvesting and Cryo-Mounting

-

Action: Submerge the crystals in a drop of inert perfluorinated oil (e.g., Paratone-N) under a polarized optical microscope. Select a crystal with distinct faces (ideal size: 0.1–0.3 mm in all dimensions) and mount it on a MiTeGen polyimide loop.

-

Causality: The oil protects the crystal from atmospheric degradation and solvent loss. Under the cryo-stream, the oil forms a rigid glass, securing the crystal without exerting mechanical stress that could broaden diffraction spots.

Step 3: Data Collection at 160 K

-

Action: Transfer the loop to the goniometer head of a diffractometer equipped with a Mo-

( -

Causality: Collecting data at cryogenic temperatures (160 K) drastically reduces the thermal motion (Debye-Waller factors) of peripheral groups like methoxy rotamers. This yields sharper, higher-intensity reflections at high diffraction angles (

), which is critical for accurately resolving the positions of hydrogen atoms involved in C-H···N and C-H···O interactions.

Step 4: Data Reduction and Absorption Correction

-

Action: Integrate the raw diffraction frames to extract

indices and intensities. Apply a multi-scan absorption correction (e.g., SADABS). -

Causality: Even with light-atom structures (C, H, N, O), the crystal's irregular shape causes anisotropic absorption of the X-ray beam. Multi-scan correction normalizes these intensities based on redundant reflections, preventing artificial distortion of the electron density map.

Step 5: Structure Solution and Refinement

-

Action: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

(SHELXL). -

Causality: Non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids) to account for directional vibration. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (

) to prevent over-parameterization of the data. -

Validation: A structurally sound model will converge with an

factor < 0.05, a

Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Implications in Drug Design and Materials Science

Understanding the exact crystallographic coordinates of oxadiazole benzonitriles is not a purely academic pursuit. In drug discovery, the conformation of the oxadiazole-benzonitrile moiety dictates target binding. For example, the Wnt signaling inhibitor WIKI4 utilizes an oxadiazole-benzonitrile moiety to selectively bind to the adenosine subsite of the donor

In materials science, the offset

References

-

Title: Crystal structures of 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide Source: IUCrData (International Union of Crystallography) URL: [Link]

-

Title: Solid-State Chemistry of the Nitrile Oxides (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) Source: American Chemical Society (ACS) URL: [Link]

-

Title: Crystal structure of 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile, C20H22N4OS Source: Zeitschrift für Kristallographie - New Crystal Structures (De Gruyter / ZORA) URL: [Link]

-

Title: Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 Source: PLOS ONE URL: [Link]

Methodological & Application

Application Note: Optimized Synthesis of 4-(1,3,4-Oxadiazol-2-yl)benzonitrile

Executive Summary

This application note details the high-purity synthesis of 4-(1,3,4-oxadiazol-2-yl)benzonitrile from 4-cyanobenzohydrazide . While traditional methods utilize corrosive dehydrating agents (POCl

Why this route?

-

Chemo-selectivity: The nitrile group (-CN) at the para position is susceptible to hydrolysis (to amide/acid) under strong acidic/aqueous conditions. The TEOF route is anhydrous and mild, preserving the nitrile pharmacophore.

-

Atom Economy: TEOF serves as both the one-carbon synthon (C5 donor) and the solvent/dehydrating agent.

-

Scalability: The reaction proceeds via a thermal entropy-driven cyclization with minimal workup (filtration/recrystallization).

Retrosynthetic Analysis & Logic

The target molecule is a 2-substituted-1,3,4-oxadiazole.[1][2][3][4][5][6] The C2-carbon originates from the hydrazide carbonyl, while the C5-carbon (unsubstituted) must be introduced by a formate equivalent.

Figure 1: Retrosynthetic disconnection showing the convergence of the hydrazide scaffold and the orthoester C1 donor.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | Hydrazide (1.0 eq) : TEOF (Excess/Solvent) | TEOF acts as solvent to drive equilibrium; excess ensures complete consumption of hydrazide. |

| Catalyst | Protonates the orthoester to facilitate nucleophilic attack by the hydrazide nitrogen. | |

| Temperature | 100°C - 146°C (Reflux) | High thermal energy required to overcome the activation barrier for ring closure and ethanol elimination. |

| Atmosphere | Inert ( | Strictly anhydrous conditions are required to prevent hydrolysis of TEOF back to ethyl formate/ethanol. |

Experimental Protocol

Method A: TEOF Cyclization (Recommended)

Best for: High purity, preserving the -CN group, and avoiding chlorinated waste.

Reagents

-

4-Cyanobenzohydrazide: 1.61 g (10.0 mmol)

-

Triethyl Orthoformate (TEOF): 10-15 mL (Excess, acts as solvent)

-

-Toluenesulfonic acid monohydrate (

-

Solvent for Workup: Hexanes or Diethyl Ether

Step-by-Step Workflow

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[7]

-

Charging: Add 4-cyanobenzohydrazide (1.61 g) and

-TsOH (0.19 g) to the flask. -

Solvent Addition: Add TEOF (10 mL) via syringe. The solid may not dissolve immediately; this is normal.

-

Reaction: Heat the mixture to reflux (oil bath set to ~150°C).

-

Observation: The suspension should clear to a solution as the reaction proceeds and ethanol is generated.

-

Duration: Reflux for 8–12 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The hydrazide spot (low

) should disappear; the oxadiazole spot (higher

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Option 1 (Precipitation): If solids precipitate upon cooling, filter the solid and wash with cold hexanes.

-

Option 2 (Evaporation): If no precipitate forms, remove excess TEOF under reduced pressure (Rotary Evaporator) to yield a crude solid.

-

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Method B: Formic Acid / POCl (Alternative)

Note: Use only if TEOF is unavailable. Risk of nitrile hydrolysis is higher.

-

Reflux 4-cyanobenzohydrazide in excess Formic Acid (98%) for 3 hours to form the N-formyl intermediate.

-

Remove excess formic acid in vacuo.

-

Redissolve residue in POCl

and reflux for 4 hours. -

Critical Safety: Quench carefully on crushed ice (exothermic!). Neutralize with NaHCO

to pH 7. Extract with EtOAc.[6][8]

Reaction Mechanism

The reaction follows an addition-elimination pathway. The acid catalyst activates the orthoester, allowing the hydrazide to attack. Subsequent loss of three molecules of ethanol drives the formation of the aromatic oxadiazole ring.

Figure 2: Mechanistic pathway of acid-catalyzed orthoester cyclization.

Quality Control & Characterization

Validate the synthesized product using the following expected data.

| Technique | Expected Signal | Interpretation |

| C5-H of Oxadiazole ring . This singlet is diagnostic for the formation of the 1,3,4-oxadiazole core. | ||

| Aromatic protons of the benzonitrile moiety (AA'BB' system). | ||

| FT-IR (ATR) | ~2230 cm | C |

| ~1610 cm | C=N stretch of the oxadiazole ring. | |

| ~3200–3400 cm | Absence of N-H stretching confirms consumption of hydrazide. | |

| Melting Point | >100°C | Sharp range indicates high purity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Extend reflux time; ensure TEOF is fresh (dry). Add molecular sieves to the reaction to trap produced ethanol. |

| Product is Sticky/Oil | Residual TEOF/Solvent | Triturate the crude oil with cold Hexanes or Diethyl Ether to induce crystallization. |

| Loss of Nitrile Signal (IR) | Hydrolysis | Ensure the reaction conditions were anhydrous. If using Method B (POCl |

| Starting Material Remains | Catalyst Deactivation | Add fresh |

References

-

General Synthesis of 1,3,4-Oxadiazoles via Orthoesters

- Ainsworth, C. (1955). The Indazole-Oxadiazole Rearrangement. Journal of the American Chemical Society.

-

(Foundational chemistry for TEOF cyclization).

-

Oxadiazole Synthesis Review

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

(Context on bioisosteres and stability).

-

Application of TEOF in Heterocycle Synthesis

- Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.

-

(Verified protocols for cyclization).

-

Characterization Data Support

-

PubChem Compound Summary: 4-(1,3,4-oxadiazol-2-yl)benzonitrile.[9]

-

(Confirmation of existence and molecular weight).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. 3-[[[5-[3-(4-Methoxyphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazol-2-yl]thio]methyl]benzonitrile | C25H17N3O3S | CID 44590535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. scbt.com [scbt.com]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. PubChemLite - 4-(1,3,4-oxadiazol-2-yl)benzonitrile (C9H5N3O) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols for the Fabrication of High-Efficiency Organic Light-Emitting Diodes (OLEDs) Utilizing Oxadiazole Benzonitrile Derivatives

For: Researchers, scientists, and drug development professionals venturing into optoelectronic device fabrication.

I. Introduction: The Role of Oxadiazole Benzonitrile Derivatives in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in displays and solid-state lighting, offering advantages such as high contrast, wide viewing angles, and thin form factors.[1][2][3] The performance of an OLED is intrinsically linked to the properties of the organic materials used and the architecture of the device. A typical OLED structure consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers, recombine in the emissive layer (EML) to form excitons, and subsequently release energy in the form of light.[4]

Oxadiazole derivatives, a class of electron-deficient heterocyclic compounds, have been extensively investigated for their excellent electron-transporting properties, high thermal stability, and good film-forming capabilities.[5][6][7] The incorporation of a benzonitrile moiety can further enhance these properties by modulating the electronic structure and improving charge injection/transport. These derivatives are frequently employed as electron-transporting materials (ETMs) or as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs).[8][9][10] Their primary functions are to facilitate efficient electron injection and transport from the cathode to the emissive layer and to confine holes within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency.[6][8]

This document provides a comprehensive guide to the fabrication of OLED devices incorporating oxadiazole benzonitrile derivatives, covering material synthesis, device fabrication via both vacuum deposition and solution-processing, and detailed characterization protocols.

II. Synthesis of Oxadiazole Benzonitrile Derivatives

The synthesis of oxadiazole derivatives typically involves the cyclization of a hydrazide with a carboxylic acid or its derivative.[11][12][13] A general synthetic route for an oxadiazole benzonitrile derivative is outlined below.

Protocol 1: General Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Benzonitrile Derivative

-

Esterification: React a substituted benzoic acid with an excess of thionyl chloride to form the corresponding acyl chloride. Subsequently, react the acyl chloride with a substituted benzohydrazide in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane) at room temperature to yield the diacylhydrazine intermediate.

-

Cyclization: The diacylhydrazine intermediate is then subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or by thermal means.[13]

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure oxadiazole benzonitrile derivative.

-

Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

III. OLED Device Fabrication: A Tale of Two Techniques

OLEDs can be fabricated using two primary methods: vacuum thermal evaporation (VTE) and solution processing.[14][15] VTE is a dry process that allows for the precise deposition of thin, uniform organic layers, making it the dominant method for commercial OLED production.[16] Solution processing, on the other hand, offers the potential for low-cost, large-area fabrication through techniques like spin-coating and inkjet printing.[17][18]

A. Device Architecture

A common multilayered OLED architecture utilizing an oxadiazole benzonitrile derivative as the electron transport layer is as follows:

Substrate / Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

-

Substrate: Typically glass or flexible plastic.[4]

-

Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), with a high work function to facilitate hole injection.[4]

-

Hole Injection Layer (HIL): Reduces the energy barrier for hole injection from the anode to the HTL.[19][20] Common materials include PEDOT:PSS for solution-processed devices and HAT-CN for vacuum-deposited devices.[19][21]

-

Hole Transport Layer (HTL): Facilitates the transport of holes to the emissive layer.[4] TAPC or NPB are commonly used.[21]

-

Emissive Layer (EML): Where electron-hole recombination and light emission occur. It typically consists of a host material doped with an emissive dopant.[4]

-

Electron Transport Layer (ETL): Transports electrons from the cathode to the EML. This is where the oxadiazole benzonitrile derivative is used.[8]

-

Electron Injection Layer (EIL): Facilitates electron injection from the cathode. Lithium fluoride (LiF) is a common choice.[21]

-

Cathode: A low work function metal, such as aluminum (Al) or calcium (Ca), for efficient electron injection.[4]

Diagram 1: Typical OLED Device Architecture

A layered representation of a typical OLED device stack.

B. Fabrication via Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition technique carried out in a high-vacuum environment to prevent contamination.[22][23]

Protocol 2: VTE Fabrication of an OLED

-

Substrate Preparation:

-

Clean pre-patterned ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with oxygen plasma to increase the work function of the ITO and improve hole injection.[9]

-

-

Organic Layer Deposition:

-

Load the cleaned substrates and high-purity (sublimed grade) organic materials into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored in real-time using a quartz crystal microbalance.

-

Typical Deposition Parameters:

-

HIL (e.g., HAT-CN): 10 nm at a rate of 0.1 Å/s.

-

HTL (e.g., TAPC): 40 nm at a rate of 1.0 Å/s.

-

EML (Host:Dopant): 20 nm at a co-deposition rate of 1.0 Å/s (dopant concentration typically 1-10 wt%).

-

ETL (Oxadiazole Benzonitrile Derivative): 30 nm at a rate of 1.0 Å/s.

-

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm at 0.1 Å/s).

-

Deposit the metal cathode (e.g., Al, 100 nm at 2.0 Å/s) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox.

-

Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

-

Diagram 2: VTE Fabrication Workflow

A simplified workflow for OLED fabrication using VTE.

C. Fabrication via Solution Processing

Solution processing is a viable alternative for fabricating certain layers of an OLED, particularly for polymer-based materials.[17][18]

Protocol 3: Solution Processing (Spin-Coating) Fabrication of a Hybrid OLED

-

Substrate and Anode/HIL Preparation:

-

Clean the ITO substrate as described in Protocol 2.

-

Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 s) to form the HIL.

-

Anneal the substrate on a hotplate (e.g., 150 °C for 15 minutes) to remove residual water.

-

-

Emissive and Electron Transport Layer Deposition:

-

Prepare a solution of the emissive polymer and the oxadiazole benzonitrile derivative (as a blend or as a separate layer if orthogonal solvents are used) in a suitable organic solvent (e.g., toluene, chlorobenzene).

-

Spin-coat the solution onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness.

-

Anneal the film to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrate with the organic layers into a vacuum thermal evaporator.

-

Deposit the EIL and metal cathode as described in Protocol 2.

-

-

Encapsulation:

-

Encapsulate the device as described in Protocol 2.

-

IV. Device Characterization

After fabrication, the performance of the OLED must be thoroughly characterized.[24]

A. Electrical and Luminance Characteristics

The current density-voltage-luminance (J-V-L) characteristics are fundamental to understanding device performance.

Protocol 4: J-V-L Characterization

-

Equipment: A source measure unit (SMU) and a calibrated photometer or spectroradiometer.

-

Procedure:

-

Place the OLED device in a light-tight test fixture.

-

Apply a forward voltage bias to the device using the SMU, sweeping from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps.

-